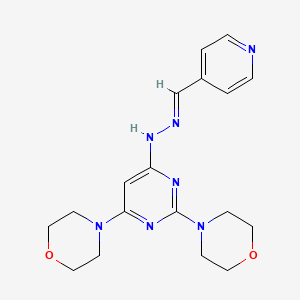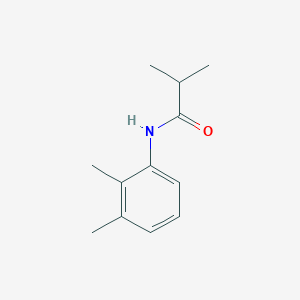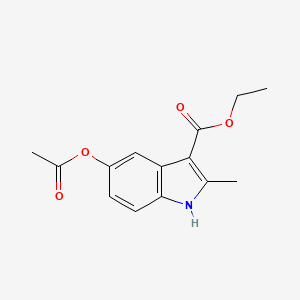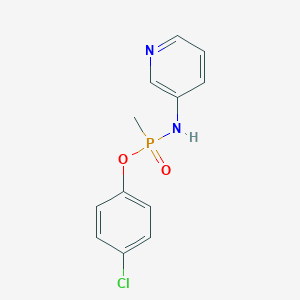
isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, also known as DIPYH, is a chemical compound that has been widely studied for its potential therapeutic applications. DIPYH is a hydrazone derivative of isonicotinaldehyde, and it has been found to possess various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone is not fully understood. However, it has been proposed that isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone may exert its biological activities through the inhibition of enzymes involved in various metabolic pathways. For example, isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been found to exert various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and enhance the activity of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone in lab experiments is its broad spectrum of biological activities. isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties, making it a versatile compound for various research applications. However, one of the limitations of using isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone.
Zukünftige Richtungen
There are several potential future directions for the research on isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone. One possible direction is to investigate the mechanism of action of isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone in more detail, with the aim of identifying potential therapeutic targets. Another possible direction is to explore the use of isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone in combination with other drugs or therapies, with the aim of enhancing its therapeutic efficacy. Additionally, further studies are needed to determine the potential side effects and toxicity of isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, as well as its pharmacokinetic properties.
Synthesemethoden
The synthesis of isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone involves the reaction of isonicotinaldehyde with hydrazine hydrate and 4-morpholinecarboxaldehyde in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
2,6-dimorpholin-4-yl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2/c1-3-19-4-2-15(1)14-20-23-16-13-17(24-5-9-26-10-6-24)22-18(21-16)25-7-11-27-12-8-25/h1-4,13-14H,5-12H2,(H,21,22,23)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGJUCPTYLIQJP-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)NN=CC3=CC=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=C2)N/N=C/C3=CC=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,4-dichlorophenoxy)acetyl]-4-morpholinecarboxamide](/img/structure/B5791769.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]benzenesulfonamide](/img/structure/B5791778.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5791779.png)
![N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5791789.png)
![10-[benzyl(methyl)amino]-2-oxodecanal oxime hydrochloride](/img/structure/B5791790.png)


![1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine](/img/structure/B5791809.png)





